molecular formula C18H17ClN2O B14428842 4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine CAS No. 83054-67-5

4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine

Cat. No.: B14428842
CAS No.: 83054-67-5
M. Wt: 312.8 g/mol
InChI Key: MPYHFOSPQFTCFM-UHFFFAOYSA-N
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Description

4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a chlorophenoxy group, and a naphthalenamine structure, making it a versatile molecule for chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-amino-2-chlorophenol, followed by coupling with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenamines .

Scientific Research Applications

4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorophenol
  • N,N-Dimethylnaphthalen-1-amine
  • 4-(4-Amino-2-chlorophenoxy)aniline

Uniqueness

4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications .

Properties

CAS No.

83054-67-5

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

4-(4-amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C18H17ClN2O/c1-21(2)16-8-10-17(14-6-4-3-5-13(14)16)22-18-9-7-12(20)11-15(18)19/h3-11H,20H2,1-2H3

InChI Key

MPYHFOSPQFTCFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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